molecular formula C16H14ClN5 B14939004 N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine

N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14939004
M. Wt: 311.77 g/mol
InChI Key: VKAFLXRDWXRSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique chemical structure and properties. This compound features a biphenyl group, a chloromethyl group, and a triazine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the biphenyl-2-yl precursorCommon reagents used in these reactions include chlorinating agents and triazine-forming reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield biphenyl-2-yl derivatives, while substitution reactions may produce various substituted triazine compounds .

Scientific Research Applications

N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(biphenyl-2-yl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a biphenyl group, a chloromethyl group, and a triazine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in diverse research and industrial applications .

Properties

Molecular Formula

C16H14ClN5

Molecular Weight

311.77 g/mol

IUPAC Name

6-(chloromethyl)-2-N-(2-phenylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H14ClN5/c17-10-14-20-15(18)22-16(21-14)19-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H3,18,19,20,21,22)

InChI Key

VKAFLXRDWXRSKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=NC(=NC(=N3)N)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.